molecular formula C23H25N3O5 B2942844 N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251635-50-3

N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

Cat. No. B2942844
CAS RN: 1251635-50-3
M. Wt: 423.469
InChI Key: VDFFCGZOOOYBMJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
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Scientific Research Applications

Topoisomerase-I Targeting and Cytotoxicity

Naphthyridine derivatives demonstrate significant biological activities, which have been explored in various scientific research contexts. One example is the study on the effect of nitro and amino substitution in the D-ring of related naphthyridinones, which exhibit potent topoisomerase-I (TOP1) targeting activity and pronounced antitumor activity. These compounds, including variations with methoxyl groups replaced by nitro substituents, have shown greater TOP1-targeting activity and cytotoxicity than camptothecin, underscoring their potential in cancer treatment research (Singh et al., 2003).

Synthesis of Isoaaptamine Analogs

Isoaaptamine, a PKC inhibitor isolated from sponge, and its analogs, including those derived from naphthyridine, have been synthesized to explore their biological activities. The synthetic parallels and methodologies developed offer insights into the potential applications of these compounds in pharmacological and biochemical studies (Walz & Sundberg, 2000).

Anticancer Activity in Melanoma Cells

A novel naphthyridine derivative demonstrated significant anticancer activity in human malignant melanoma A375 cells, inducing necroptosis at low concentrations and apoptosis at high concentrations. This dual mechanism of action, mediated through the upregulation of death receptors and scaffold proteins, highlights the compound's potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Anti-inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnagenone and khellinone, including benzodifuranyl and naphthyridine derivatives, have been synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-1/COX-2 inhibition, alongside notable analgesic and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Ligand-Protein Interactions and Photovoltaic Efficiency

Benzothiazolinone acetamide analogs have been synthesized and investigated for their ligand-protein interactions, showing potential for toxicity assessment, tumor inhibition, and pharmacological actions. Furthermore, their photovoltaic efficiency modeling suggests applications in dye-sensitized solar cells, highlighting the diverse scientific research applications of such compounds (Mary et al., 2020).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-29-14-4-6-18-16(10-14)23(28)17-12-26(9-8-19(17)24-18)13-22(27)25-20-11-15(30-2)5-7-21(20)31-3/h4-7,10-11H,8-9,12-13H2,1-3H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFFCGZOOOYBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

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